1-Azido-4-bromo-2,5-dichlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-bromo-2,5-dichlorobenzene is an organic compound with the molecular formula C6H2BrCl2N3 It is a derivative of benzene, characterized by the presence of azido, bromo, and dichloro substituents on the benzene ring
Vorbereitungsmethoden
The synthesis of 1-Azido-4-bromo-2,5-dichlorobenzene typically involves multi-step organic reactions. One common method includes the nitration of a suitable benzene derivative, followed by reduction to an amine, bromination, and finally azidation. The reaction conditions often require specific reagents and catalysts to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
1-Azido-4-bromo-2,5-dichlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming different derivatives.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions, leading to the formation of triazoles.
Reduction Reactions: The azido group can be reduced to an amine under specific conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride and catalysts such as palladium. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-bromo-2,5-dichlorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Wirkmechanismus
The mechanism of action of 1-Azido-4-bromo-2,5-dichlorobenzene involves its ability to participate in various chemical reactions due to the presence of reactive azido and bromo groups. These groups can interact with molecular targets, leading to the formation of new chemical bonds and the generation of bioactive compounds. The pathways involved often depend on the specific application and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
1-Azido-4-bromo-2,5-dichlorobenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Lacks the dichloro substituents, making it less reactive in certain chemical reactions.
1-Azido-2-bromobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C6H2BrCl2N3 |
---|---|
Molekulargewicht |
266.91 g/mol |
IUPAC-Name |
1-azido-4-bromo-2,5-dichlorobenzene |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |
InChI-Schlüssel |
IHIPOZGNJWTQOG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Br)Cl)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.